An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzylideneheptan-1-ol-d5
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzylideneheptan-1-ol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the deuterated compound 2-Benzylideneheptan-1-ol-d5. Given the limited direct literature on this specific isotopologue, this paper compiles data from the non-deuterated parent compound, 2-Benzylideneheptan-1-ol, and established principles of deuterium (B1214612) isotope effects to present a thorough profile. This document includes tabulated physical and chemical data, detailed potential experimental protocols for its synthesis, and visualizations of synthetic and potential biological screening workflows.
Physical and Chemical Properties
The introduction of deuterium into the phenyl group of 2-Benzylideneheptan-1-ol is expected to have a subtle but measurable impact on its physical and chemical properties. The primary effects of deuteration include a slight increase in molecular weight and potential alterations in intermolecular interactions, which can influence properties such as boiling and melting points. Spectroscopic properties will also exhibit characteristic shifts.
Table 1: Physical and Chemical Properties of 2-Benzylideneheptan-1-ol and Estimated Properties for 2-Benzylideneheptan-1-ol-d5
| Property | 2-Benzylideneheptan-1-ol | 2-Benzylideneheptan-1-ol-d5 (Estimated) |
| Molecular Formula | C₁₄H₂₀O | C₁₄H₁₅D₅O |
| Molecular Weight | 204.31 g/mol | 209.34 g/mol |
| Appearance | Likely a colorless to pale yellow liquid | Likely a colorless to pale yellow liquid |
| Boiling Point | 331.3 ± 11.0 °C at 760 mmHg[1] | Slightly lower than the non-deuterated form[2] |
| Melting Point | Not readily available | Slightly different from the non-deuterated form |
| Flash Point | 134.1 ± 15.1 °C[1] | Similar to the non-deuterated form |
| Density | 1.0 ± 0.1 g/cm³[1] | Slightly higher than the non-deuterated form |
| LogP | 4.37[1] | Similar to the non-deuterated form |
| CAS Number | 101-85-9 (for non-deuterated) | Not available |
Experimental Protocols: Synthesis of 2-Benzylideneheptan-1-ol-d5
The synthesis of 2-Benzylideneheptan-1-ol-d5 can be achieved through several established synthetic routes. A plausible and efficient method involves a Wittig reaction between a suitable phosphonium (B103445) ylide and benzaldehyde-d5, followed by reduction of the resulting alkene if necessary, or a direct olefination that preserves the alcohol functionality. Below is a detailed, generalized protocol for a Wittig-type synthesis.
Synthesis of Benzaldehyde-d5
Commercially available benzaldehyde-d5 can be used as the starting material. Alternatively, it can be synthesized via the deuteration of benzaldehyde.
Synthesis of the Phosphonium Ylide
A key intermediate is the phosphonium ylide derived from a C7 alkyl halide.
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Materials: 1-bromoheptane, triphenylphosphine (B44618), strong base (e.g., n-butyllithium in THF), anhydrous diethyl ether or THF.
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Procedure:
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To a solution of triphenylphosphine in anhydrous toluene, add 1-bromoheptane.
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Heat the mixture to reflux for 24 hours to form the phosphonium salt.
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Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.
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Suspend the phosphonium salt in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon).
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Add a solution of n-butyllithium in hexanes dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.
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Wittig Reaction and Formation of 2-Benzylideneheptan-1-ol-d5
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Materials: Heptyltriphenylphosphonium ylide solution, benzaldehyde-d5, anhydrous THF.
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Procedure:
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To the freshly prepared ylide solution at 0 °C, add a solution of benzaldehyde-d5 in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
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Quench the reaction by adding water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-benzylideneheptene-d5.
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Reduction to 2-Benzylideneheptan-1-ol-d5
If the Wittig reaction yields the corresponding alkene, a subsequent reduction of an ester intermediate would be necessary to obtain the desired primary alcohol. A more direct route would involve an aldol (B89426) condensation followed by reduction. An alternative and more direct synthesis is the Baylis-Hillman reaction.
Alternative Synthesis: Baylis-Hillman Reaction
The Baylis-Hillman reaction provides a direct route to allylic alcohols.
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Materials: Heptanal, Benzaldehyde-d5, a nucleophilic catalyst (e.g., DABCO), a suitable solvent.
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Procedure:
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Combine heptanal, benzaldehyde-d5, and DABCO in a suitable solvent.
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Stir the mixture at room temperature for several days, monitoring the reaction progress by TLC.
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Upon completion, perform an aqueous workup and extract the product with an organic solvent.
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Purify the crude product by column chromatography to yield 2-(hydroxy(phenyl-d5)methyl)hept-2-enal.
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The resulting product can then be selectively reduced to afford 2-Benzylideneheptan-1-ol-d5.
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Spectroscopic Data (Expected)
Deuteration of the phenyl ring will lead to characteristic changes in the NMR and mass spectra.
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¹H NMR: The signals corresponding to the aromatic protons will be absent in the ¹H NMR spectrum of 2-Benzylideneheptan-1-ol-d5. The remaining signals for the alkyl chain and the hydroxyl proton will be present.
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¹³C NMR: The carbon signals of the deuterated phenyl ring will show splitting due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.
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Mass Spectrometry: The molecular ion peak will be observed at m/z = 209, which is 5 mass units higher than that of the non-deuterated compound (m/z = 204). The fragmentation pattern may also be altered due to the stronger C-D bonds compared to C-H bonds.
Potential Biological Activity and Signaling Pathways
Cinnamyl alcohol and its derivatives are known for their fragrance and flavor properties and have been investigated for various biological activities.
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Antimicrobial and Anti-inflammatory Activity: Cinnamyl alcohol derivatives have demonstrated antimicrobial and anti-inflammatory properties[3][4]. The introduction of an alpha-pentyl group may modulate this activity.
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Vasodilatory Effects: Some studies have shown that cinnamyl alcohol can induce vasorelaxation through the NO-cGMP-PKG pathway and inhibition of Rho-kinase[5].
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Skin Sensitization: It is important to note that cinnamyl alcohol is a known skin sensitizer[6]. The alpha-pentyl substituted analogue, also known as alpha-Amylcinnamyl alcohol, is also recognized as a fragrance allergen.
Further research is required to elucidate the specific biological activities and signaling pathways of 2-Benzylideneheptan-1-ol-d5. A general workflow for screening the biological activity of a novel compound is presented below.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Benzylideneheptan-1-ol-d5.
Biological Activity Screening Workflow
Caption: General workflow for biological activity screening.
References
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Pentylcinnamic alcohol | C14H20O | CID 5368491 - PubChem [pubchem.ncbi.nlm.nih.gov]
